molecular formula C16H17N5O B15116769 3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile

3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile

Katalognummer: B15116769
Molekulargewicht: 295.34 g/mol
InChI-Schlüssel: XXIOZZWUTYHTEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-methoxyphenyl group and a pyrazine ring with a carbonitrile group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves the reaction of 1-(2-methoxyphenyl)piperazine with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a catalyst such as Yb(OTf)3 in acetonitrile to facilitate the reaction . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to increase yield and purity. This involves careful control of reaction conditions, such as temperature, solvent choice, and purification techniques. Industrial methods may also include continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrazine ring is modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated reagents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrazine rings.

Wissenschaftliche Forschungsanwendungen

3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through interactions with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels and other tissues . By binding to these receptors, 3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile can modulate their activity, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile is unique due to its specific substitution pattern on the piperazine and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C16H17N5O

Molekulargewicht

295.34 g/mol

IUPAC-Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H17N5O/c1-22-15-5-3-2-4-14(15)20-8-10-21(11-9-20)16-13(12-17)18-6-7-19-16/h2-7H,8-11H2,1H3

InChI-Schlüssel

XXIOZZWUTYHTEY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.